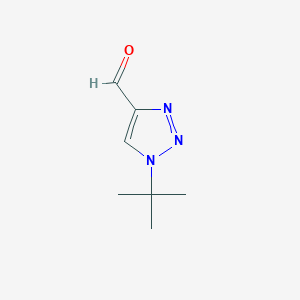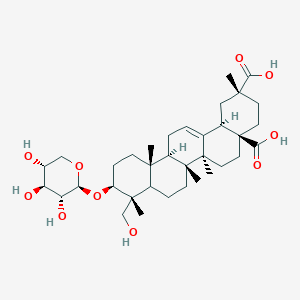
Esculentoside O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esculentoside O is a triterpenoid saponin compound that is mainly found in the roots of Phytolacca esculenta. This compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. The purpose of
Mechanism of Action
The mechanism of action of esculentoside O is not fully understood. However, several studies have reported that this compound exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. This compound has also been found to regulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been shown to regulate the production of various cytokines and chemokines involved in inflammation. Additionally, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells. This compound has also been shown to regulate the production of various immune cells, such as T cells and B cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using esculentoside O in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. This compound requires several steps for purification and identification, which can be time-consuming and expensive.
Future Directions
There are several future directions for studying esculentoside O. One of the directions is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound is also an important area for future research.
Conclusion
In conclusion, this compound is a triterpenoid saponin compound that has various biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. The synthesis of this compound is a complex process that involves several steps. This compound exerts its biological activities by modulating various signaling pathways and regulating the expression of various genes. This compound has several advantages and limitations for lab experiments, and there are several future directions for studying its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of esculentoside O is a complex process that involves several steps. The first step is the extraction of the compound from the roots of Phytolacca esculenta using a suitable solvent. The extracted compound is then purified using various chromatographic techniques, such as column chromatography and thin-layer chromatography. The final step involves the identification and characterization of the compound using various spectroscopic techniques, such as NMR and mass spectrometry.
Scientific Research Applications
Esculentoside O has been extensively studied for its various biological activities. Several studies have reported that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to have immunomodulatory effects by regulating the production of various immune cells, such as T cells and B cells.
properties
CAS RN |
139198-58-6 |
|---|---|
Molecular Formula |
C35H54O10 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C35H54O10/c1-30(28(40)41)12-14-35(29(42)43)15-13-33(4)19(20(35)16-30)6-7-23-31(2)10-9-24(45-27-26(39)25(38)21(37)17-44-27)32(3,18-36)22(31)8-11-34(23,33)5/h6,20-27,36-39H,7-18H2,1-5H3,(H,40,41)(H,42,43)/t20-,21-,22?,23-,24+,25+,26-,27+,30-,31+,32+,33-,34-,35+/m1/s1 |
InChI Key |
MMUZCGDUYFPTGC-SVVMJXLASA-N |
Isomeric SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
synonyms |
3-O-beta-D-xylopyransoyl-esculenic acid esculentoside O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)

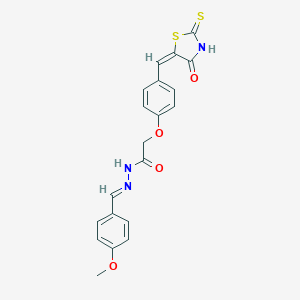
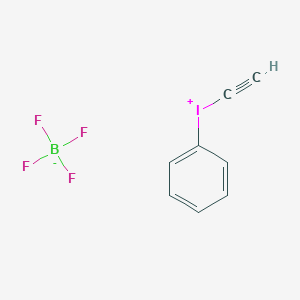
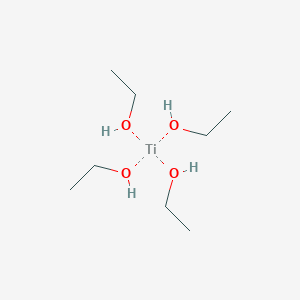
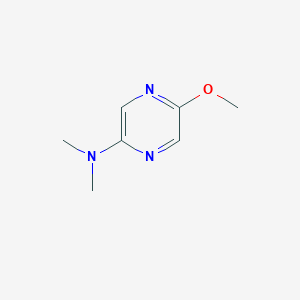


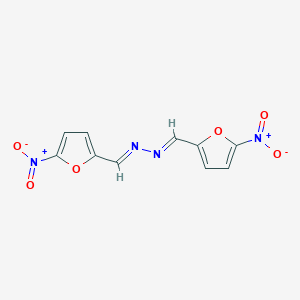

![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)

